Rel-tert-butyl ((1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate
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Overview
Description
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is a chemical compound with the molecular formula C10H18N2O2. It is a bicyclic compound that contains a tert-butyl carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate typically involves the reaction of tert-butyl chloroformate with 3-azabicyclo[3.1.0]hexane-6-amine. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under ice-bath conditions to control the temperature. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
- tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and tert-butyl carbamate group make it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-7-5-12-6-11(7,8)4/h7-8,12H,5-6H2,1-4H3,(H,13,14)/t7-,8-,11-/m0/s1 |
InChI Key |
ZQIUFRBBBFTUFM-LAEOZQHASA-N |
Isomeric SMILES |
C[C@]12CNC[C@H]1[C@@H]2NC(=O)OC(C)(C)C |
Canonical SMILES |
CC12CNCC1C2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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